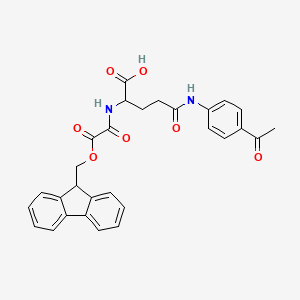![molecular formula C9H12 B13347736 2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
2-Ethynylspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptane typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for about 16 hours. The product is then purified using vacuum distillation or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 2-Ethynylspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The spirocyclic core can participate in substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2-Ethynylspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Its bioisosteric properties make it useful in the design of biologically active compounds, potentially leading to new drugs.
Medicine: It has been incorporated into the structures of various drugs, enhancing their potency and stability.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 2-Ethynylspiro[3.3]heptane exerts its effects is primarily through its ability to mimic benzene rings in biological systems. This allows it to interact with molecular targets in a similar manner to benzene-containing compounds. The spirocyclic structure provides unique steric and electronic properties, which can influence the binding affinity and activity of the compound in biological assays .
類似化合物との比較
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: 2-Ethynylspiro[3.3]heptane is unique due to its non-coplanar exit vectors, which differentiate it from other saturated benzene bioisosteres. This structural feature can lead to distinct physicochemical properties and biological activities, making it a valuable scaffold in drug design and materials science .
特性
分子式 |
C9H12 |
|---|---|
分子量 |
120.19 g/mol |
IUPAC名 |
2-ethynylspiro[3.3]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-6-9(7-8)4-3-5-9/h1,8H,3-7H2 |
InChIキー |
TWIIXHFRISFZAW-UHFFFAOYSA-N |
正規SMILES |
C#CC1CC2(C1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


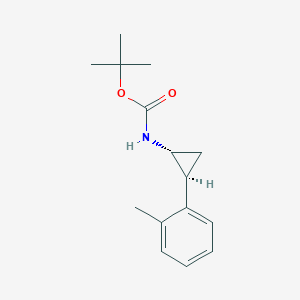
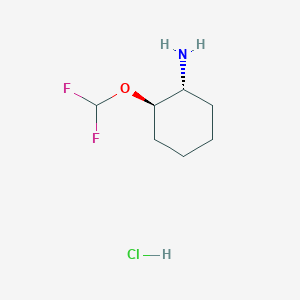
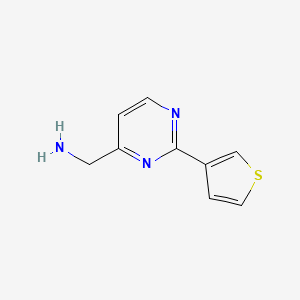
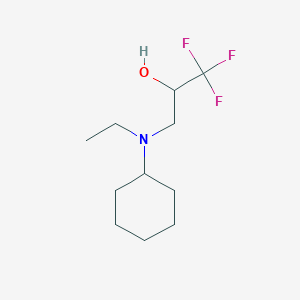
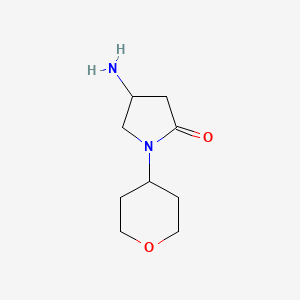
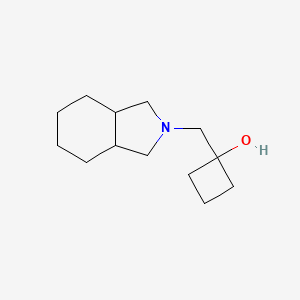
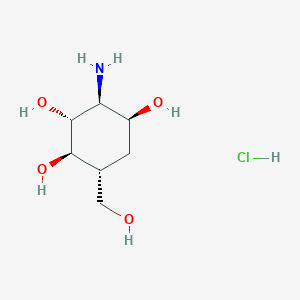
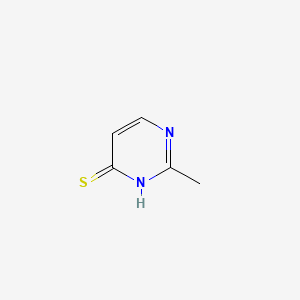
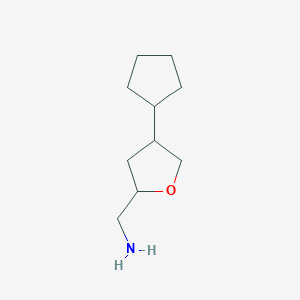

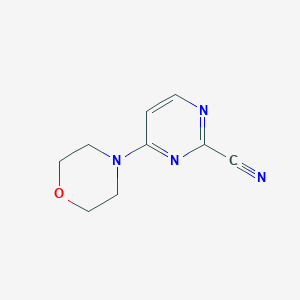
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
